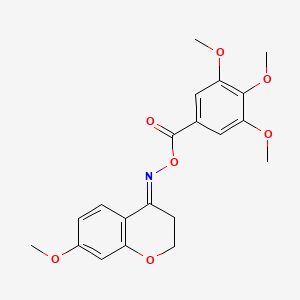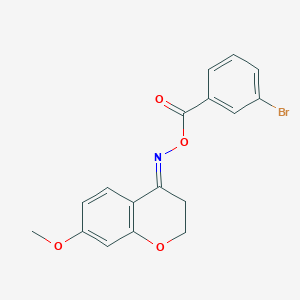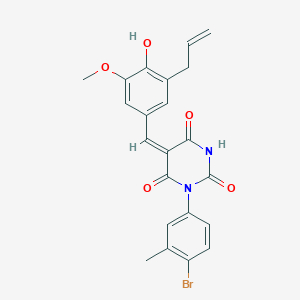![molecular formula C21H15BrFN3O2 B3910298 3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3910298.png)
3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide
Descripción general
Descripción
3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as BAY 43-9006, Sorafenib, or Nexavar. It is a small molecule inhibitor that targets several different kinases involved in cancer cell proliferation and angiogenesis.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide involves the inhibition of several different kinases involved in cancer cell proliferation and angiogenesis. This compound targets the Raf/MEK/ERK pathway, which is involved in cell proliferation, survival, and angiogenesis. It also targets the VEGFR and PDGFR pathways, which are involved in angiogenesis. By inhibiting these pathways, 3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide include the inhibition of several different kinases involved in cancer cell proliferation and angiogenesis. This compound has been shown to be effective in the treatment of several different types of cancer, including liver cancer, renal cell carcinoma, and thyroid cancer. It has also been investigated for its potential applications in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide in lab experiments is its ability to target several different kinases involved in cancer cell proliferation and angiogenesis. This compound has been shown to be effective in the treatment of several different types of cancer, making it a valuable tool for cancer research. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound can have toxic effects on normal cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide. One direction is to investigate its potential applications in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential biomarkers for its use in personalized medicine.
Aplicaciones Científicas De Investigación
3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has been extensively studied for its potential applications in cancer research. It is a multi-kinase inhibitor that targets several different kinases involved in cancer cell proliferation and angiogenesis. This compound has been shown to be effective in the treatment of several different types of cancer, including liver cancer, renal cell carcinoma, and thyroid cancer. In addition to its anti-cancer properties, 3-bromo-N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide has also been investigated for its potential applications in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Propiedades
IUPAC Name |
3-bromo-N-[(Z)-3-(3-fluoroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrFN3O2/c22-16-6-1-5-15(11-16)20(27)26-19(10-14-4-3-9-24-13-14)21(28)25-18-8-2-7-17(23)12-18/h1-13H,(H,25,28)(H,26,27)/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLESDOLQOHFIAW-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=CC2=CN=CC=C2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/C(=C\C2=CN=CC=C2)/C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(Z)-3-(3-fluoroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{1-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]ethylidene}-2-nitrobenzohydrazide](/img/structure/B3910226.png)
![3-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-isobutyl-N-(4-methoxybenzyl)propanamide](/img/structure/B3910232.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B3910243.png)

![N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B3910250.png)
![7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime](/img/structure/B3910251.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B3910252.png)
![N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine](/img/structure/B3910254.png)


![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B3910284.png)


